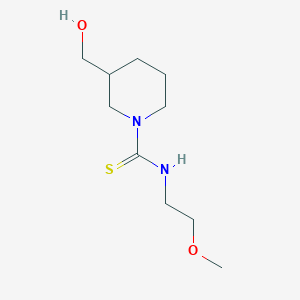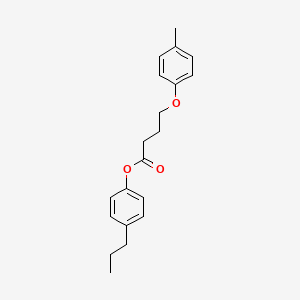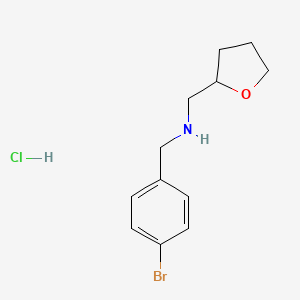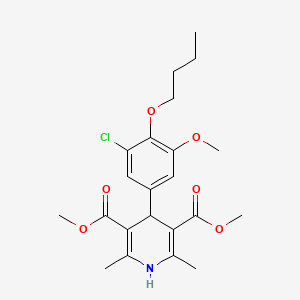![molecular formula C16H13Cl2FN2O2S B4135999 2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been studied for its potential application in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
DFP-10825 is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. In addition to its effects on COX-2, DFP-10825 has been shown to inhibit the activity of other enzymes, including 5-lipoxygenase and peroxidase. It has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-10825 is its specificity for COX-2 inhibition. Unlike other COX inhibitors, such as aspirin and ibuprofen, DFP-10825 does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DFP-10825 a potentially safer alternative for the treatment of inflammation and cancer. However, one limitation of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DFP-10825. One potential direction is the development of more soluble derivatives of DFP-10825 that can be administered in vivo. Another direction is the study of the effects of DFP-10825 on other enzymes and pathways involved in inflammation and cancer. Additionally, the potential use of DFP-10825 in combination with other drugs for the treatment of cancer and inflammation should be explored. Finally, the development of animal models to study the in vivo effects of DFP-10825 is also an important future direction.
Scientific Research Applications
DFP-10825 has been studied extensively for its potential application in the treatment of cancer and inflammation. In vitro studies have shown that DFP-10825 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-fluorophenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O2S/c1-9(23-14-7-6-10(17)8-11(14)18)15(22)21-16(24)20-13-5-3-2-4-12(13)19/h2-9H,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGYPLWZBGAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(2-fluorophenyl)carbamothioyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)
![4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4135932.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)


![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![3-(2,4-dichlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4136005.png)
![5-bromo-2-chloro-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4136007.png)

![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)